molecular formula C26H22O4 B11154423 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11154423
M. Wt: 398.4 g/mol
InChI Key: IYMASICNNQQOOT-UHFFFAOYSA-N
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Description

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a biphenyl group and a chromen-2-one moiety, which are connected through an oxoethoxy linker. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the presence of both biphenyl and chromen-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C26H22O4/c1-2-6-21-15-26(28)30-25-16-22(13-14-23(21)25)29-17-24(27)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-16H,2,6,17H2,1H3

InChI Key

IYMASICNNQQOOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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